

4-Hydroxymethylphenoxyacetic Acid: A Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxymethylphenoxyacetic acid

Cat. No.: B556543

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid is a valuable bifunctional organic compound that serves as a versatile building block in various synthetic applications, particularly in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and a primary alcohol functional group on a stable phenoxy scaffold, allows for orthogonal chemical modifications, making it an ideal component for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its role as a linker and a precursor to bioactive molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-hydroxymethylphenoxyacetic acid** is presented below. This data is crucial for its identification, purification, and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₄	
Molecular Weight	182.17 g/mol	
Melting Point	112-114 °C	
Appearance	White to off-white powder	-
CAS Number	68858-21-9	

Table 1: Physicochemical Properties of **4-Hydroxymethylphenoxyacetic Acid**

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.8-7.3 ppm), the methylene protons of the hydroxymethyl group (around 4.5 ppm), the methylene protons of the oxyacetic acid moiety (around 4.6 ppm), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm).
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the aromatic carbons, the hydroxymethyl carbon (around 60-65 ppm), the oxyacetic acid methylene carbon (around 65-70 ppm), and the carbonyl carbon of the carboxylic acid (in the range of 170-180 ppm).
IR Spectroscopy	The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm ⁻¹), another O-H stretch from the alcohol (around 3200-3500 cm ⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1750 cm ⁻¹), and C-O stretching bands.
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Summary of Spectroscopic Data for **4-Hydroxymethylphenoxyacetic Acid**

Synthesis of 4-Hydroxymethylphenoxyacetic Acid

The most common and efficient method for the synthesis of **4-hydroxymethylphenoxyacetic acid** and its derivatives is the Williamson ether synthesis.^[1] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion. In the case of **4-hydroxymethylphenoxyacetic acid**, the starting materials are 4-hydroxybenzyl alcohol and a haloacetic acid, typically chloroacetic acid.

General Experimental Protocol for Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of **4-hydroxymethylphenoxyacetic acid**, adapted from established procedures for similar phenoxyacetic acids.^[2]

Materials:

- 4-Hydroxybenzyl alcohol
- Chloroacetic acid
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Water
- Hydrochloric acid (HCl) for acidification
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

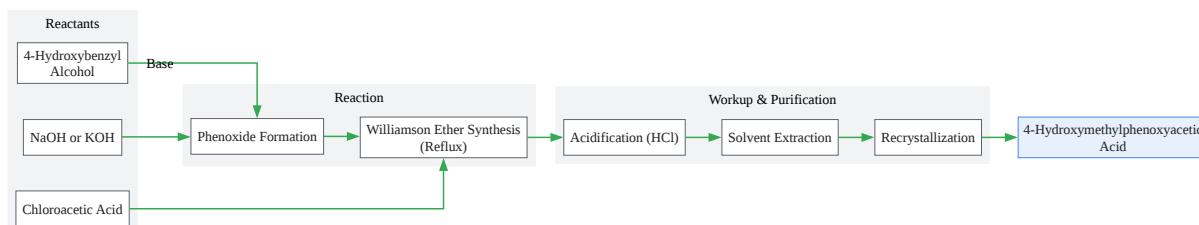
Procedure:

- Formation of the Phenoxide: In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol in an aqueous solution of a strong base (e.g., 2-3 molar equivalents of NaOH or KOH) with stirring. This deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
- Nucleophilic Substitution: To the phenoxide solution, add a solution of chloroacetic acid (approximately 1.1-1.5 molar equivalents) in water. The reaction mixture is then heated to reflux for several hours (typically 2-4 hours) to facilitate the S_N2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with dilute hydrochloric acid until it is acidic to

litmus paper (pH ~2-3). This protonates the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

- Extraction: The aqueous mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate to isolate the product. The organic layers are combined.
- Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
- Recrystallization: The crude **4-hydroxymethylphenoxyacetic acid** can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford a white to off-white crystalline solid.

Expected Yield: The yields for Williamson ether synthesis of phenoxyacetic acids can vary depending on the specific substrates and reaction conditions, but yields in the range of 50-95% are typically reported.[1]



[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **4-hydroxymethylphenoxyacetic acid**.

Applications as a Building Block in Organic Synthesis

The bifunctional nature of **4-hydroxymethylphenoxyacetic acid** makes it a highly useful building block for creating more complex molecular architectures. The carboxylic acid and alcohol moieties can be selectively functionalized, allowing for a stepwise construction of target molecules.

Esterification and Amidation Reactions

The carboxylic acid group of **4-hydroxymethylphenoxyacetic acid** readily undergoes esterification with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC, EDC). Similarly, it can be converted to an amide by reaction with amines using standard peptide coupling protocols. These reactions are fundamental in attaching this building block to other molecules.

Etherification and Esterification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be converted into an ether via another Williamson ether synthesis or esterified with carboxylic acids or their derivatives. This allows for the introduction of a wide range of functional groups at this position.

Use as a Linker in Solid-Phase Synthesis

A significant application of **4-hydroxymethylphenoxyacetic acid** is as an acid-labile linker in solid-phase synthesis, particularly in the synthesis of peptides and other small molecules. The carboxylic acid end is first attached to a solid support, typically a resin, and the hydroxyl group is then used as the point of attachment for the first building block of the molecule to be synthesized.

Experimental Protocol for Attaching **4-Hydroxymethylphenoxyacetic Acid** to a Resin:

This protocol is adapted from a technical bulletin for HMPA linker attachment.

Materials:

- Aminomethylated resin (e.g., aminomethyl polystyrene)

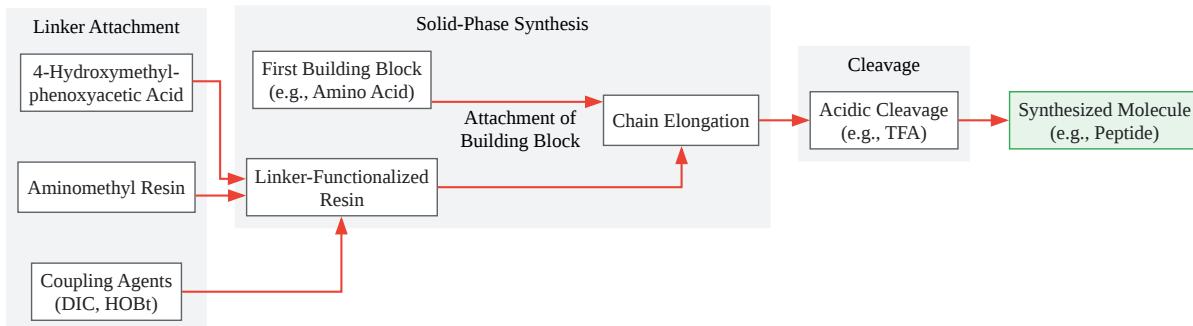
- **4-Hydroxymethylphenoxyacetic acid**

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBr)
- Methanol

Procedure:

- Swell the aminomethylated resin in DCM.
- In a separate vessel, dissolve **4-hydroxymethylphenoxyacetic acid** (1.2 equivalents relative to the resin loading) in a minimal amount of DMF.
- Add the linker solution to the swollen resin.
- Add a solution of HOBr (1.2 equivalents) in DMF to the resin mixture.
- Cool the mixture to 0°C and add DIC (1.2 equivalents).
- Allow the reaction to proceed for several hours at room temperature with agitation.
- Monitor the reaction for the disappearance of free amino groups on the resin using a Kaiser test.
- Once the reaction is complete, wash the resin sequentially with DMF, DCM, and methanol.
- Dry the resin under vacuum.

The resulting resin, with the **4-hydroxymethylphenoxyacetic acid** linker attached, is now ready for the subsequent steps of solid-phase synthesis. The synthesized molecule can be cleaved from the resin under acidic conditions.



[Click to download full resolution via product page](#)

Figure 2: Workflow illustrating the use of **4-hydroxymethylphenoxyacetic acid** as a linker in solid-phase synthesis.

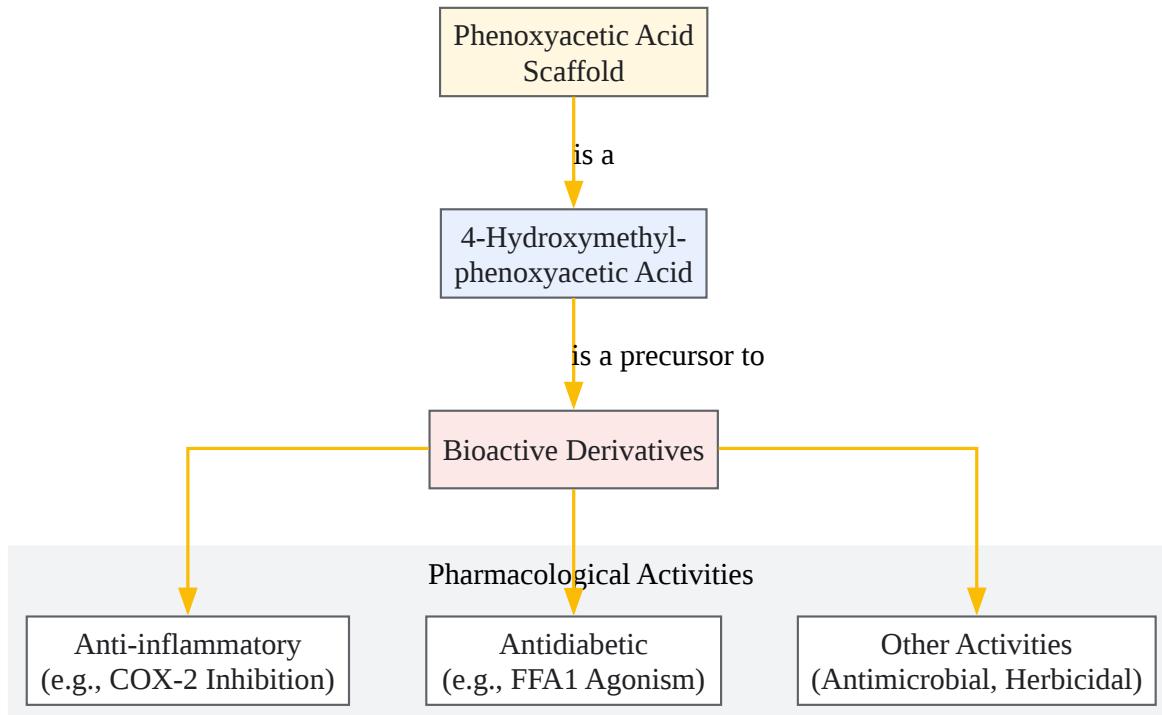
Role in Drug Discovery and Development

The phenoxyacetic acid scaffold is a common motif in a variety of biologically active compounds.^{[3][4]} Derivatives of phenoxyacetic acid have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.^[3]

While there is limited direct evidence for the biological activity of **4-hydroxymethylphenoxyacetic acid** itself in specific signaling pathways, its derivatives are of significant interest in drug discovery. For instance, various phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and as free fatty acid receptor 1 (FFA1) agonists for the management of type 2 diabetes.^{[5][6]}

The presence of the hydroxymethyl group in **4-hydroxymethylphenoxyacetic acid** provides a handle for further chemical modification, allowing for the exploration of structure-activity

relationships (SAR) in drug design. By modifying this group, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.



[Click to download full resolution via product page](#)

Figure 3: Relationship of **4-hydroxymethylphenoxyacetic acid** to bioactive phenoxyacetic acid derivatives.

Conclusion

4-Hydroxymethylphenoxyacetic acid is a readily accessible and highly versatile bifunctional building block. Its straightforward synthesis via the Williamson ether synthesis and the orthogonal reactivity of its carboxylic acid and alcohol functional groups make it an invaluable tool in organic synthesis. Its primary application as an acid-labile linker in solid-phase synthesis has been well-established, and its role as a scaffold for the development of novel bioactive molecules continues to be an active area of research. This guide has provided an overview of

its synthesis, properties, and applications, highlighting its importance for professionals in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- To cite this document: BenchChem. [4-Hydroxymethylphenoxyacetic Acid: A Versatile Bifunctional Building Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556543#4-hydroxymethylphenoxyacetic-acid-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com